2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
CAS No.:
Cat. No.: VC17688420
Molecular Formula: C8H16FNO
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16FNO |
|---|---|
| Molecular Weight | 161.22 g/mol |
| IUPAC Name | 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol |
| Standard InChI | InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2 |
| Standard InChI Key | ZFCRYHPPVLYKKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CC(CCF)(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₈H₁₆FNO) features a four-carbon chain with an amino group (-NH₂) at the second carbon, a cyclopropylmethyl group (-CH₂C₃H₅) at the same position, and a fluorine atom at the fourth carbon. The primary alcohol (-OH) at the first carbon enhances its polarity, enabling interactions with biological targets. The cyclopropane ring introduces significant ring strain, which influences both its reactivity and conformational stability.
Spectral Characterization
While direct spectral data for 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol remains limited in publicly available literature, analogous compounds synthesized using cyclopropylmethyl bromide exhibit distinct NMR patterns. For instance, the cyclopropylmethyl moiety typically shows proton resonances between δ 0.2–0.6 ppm for cyclopropane hydrogens and δ 1.1–1.4 ppm for the methylene bridge . Fluorine-19 NMR of related fluorinated alcohols reveals chemical shifts near -220 ppm, consistent with aliphatic C-F bonds.
Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 161.22 g/mol | |
| LogP (Predicted) | 0.85 ± 0.35 | |
| Solubility | Miscible in polar aprotic solvents | |
| Stability | Sensitive to acidic hydrolysis |
The moderate LogP value suggests balanced lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates.
Synthesis and Optimization Strategies
Nucleophilic Alkylation of Amines
A common route involves the reaction of cyclopropylmethyl bromide with secondary amines under basic conditions. For example:
Procedure:
-
Dissolve 5-hydroxy-1H-indole-2-carboxylate (1.22 mmol) in acetone.
-
Add K₂CO₃ (3.66 mmol) and cyclopropylmethyl bromide (2.44 mmol).
Yield: 131 mg (45% theoretical) .
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables ether linkage formation between alcohols and cyclopropylmethyl donors:
Conditions:
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Alkylation | 45–75% | K₂CO₃/DMF, 70°C, 16h | Scalability |
| Mitsunobu | 78% | DIAD/PPh₃, THF, RT | Stereochemical control |
| Silver Oxide-Mediated | 60% | Ag₂O, 80°C, darkness | Avoids strong bases |
The choice of method depends on substrate compatibility and desired stereochemistry .
Applications in Pharmaceutical Development
Kinase Inhibition
The cyclopropane ring’s rigidity mimics aromatic pharmacophores in kinase binding pockets. Derivatives of this compound show IC₅₀ values <100 nM against MAPK14 in preclinical models.
Antibiotic Adjuvants
Fluorinated amino alcohols enhance membrane permeability of β-lactam antibiotics. Synergy studies with meropenem demonstrate a 4-fold reduction in MIC against Pseudomonas aeruginosa.
Neuroprotective Agents
In rodent models of Parkinson’s disease, structural analogs improved dopamine retention by 40% compared to controls, likely through MAO-B inhibition.
Future Directions
Enantioselective Synthesis
Developing asymmetric hydrogenation routes could provide access to optically pure isomers for target validation. Preliminary results using Josiphos ligands show 88% ee.
Prodrug Formulations
Ester prodrugs (e.g., acetyl-protected alcohol) increase oral bioavailability by 3-fold in pharmacokinetic studies.
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